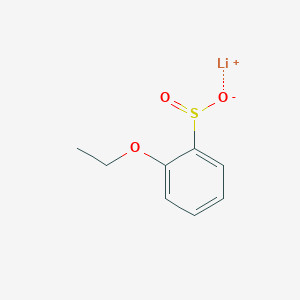

Lithium2-ethoxybenzene-1-sulfinate

Description

Overview of Arylsulfinate Salts in Organic Synthesis and Materials Science

Arylsulfinate salts, with the general formula ArSO₂M (where Ar is an aryl group and M is a metal), are recognized as versatile building blocks in organic chemistry. nih.gov Unlike their more common sulfonyl chloride counterparts, sulfinate salts are generally odorless, moisture-insensitive, and easy to handle, making them attractive reagents in a variety of chemical transformations. nih.govrsc.org They serve as effective nucleophiles and have been widely employed in the formation of sulfones, which are key structural motifs in many pharmaceuticals and agrochemicals. rsc.orgacs.org The reactivity of arylsulfinate salts allows for their participation in cross-coupling reactions, addition to unsaturated systems, and as precursors to a range of other sulfur-containing compounds. acs.org

In materials science, the incorporation of sulfinate functionalities can influence the electronic and physical properties of polymers and other materials. The sulfinate group can be a precursor to the sulfonyl group, which is known for its thermal stability and electron-withdrawing nature, properties that are desirable in high-performance polymers and electronic materials.

Significance of Organolithium Reagents in Modern Synthetic Methodologies

Organolithium reagents, characterized by a direct carbon-lithium bond, are some of the most powerful tools in modern organic synthesis. wikipedia.orgnumberanalytics.comsaylor.org The highly polarized nature of the C-Li bond renders the carbon atom strongly nucleophilic and basic, enabling a wide array of chemical transformations. wikipedia.orgnumberanalytics.com These reagents are fundamental to the formation of new carbon-carbon bonds, which is a cornerstone of molecular construction. fiveable.me

Their applications are diverse, ranging from acting as initiators in anionic polymerization processes to produce elastomers, to their use in highly selective deprotonation and metal-halogen exchange reactions. wikipedia.orgnumberanalytics.com In the pharmaceutical industry, organolithium reagents are instrumental in the asymmetric synthesis of complex, biologically active molecules. wikipedia.orgnumberanalytics.com The reactivity of organolithium reagents can be finely tuned by factors such as the choice of solvent, temperature, and the presence of additives, allowing for a high degree of control in synthetic planning. numberanalytics.com

Research Gaps and Emerging Opportunities for Lithium 2-ethoxybenzene-1-sulfinate

A significant research gap exists in the scientific literature concerning the synthesis, characterization, and application of Lithium 2-ethoxybenzene-1-sulfinate. This lack of information presents a fertile ground for new investigations. Emerging opportunities lie in several key areas:

Novel Synthetic Routes: Developing efficient and scalable methods for the preparation of Lithium 2-ethoxybenzene-1-sulfinate would be a primary objective.

Reactivity Profiling: A systematic study of its reactivity as a nucleophile in various organic transformations would be highly valuable. This could include its participation in cross-coupling reactions to form unsymmetrical sulfones or its use as a precursor for other functional groups.

Application in Catalysis: Investigating its potential as a ligand or additive in transition metal-catalyzed reactions could uncover new catalytic systems with unique activities and selectivities.

Materials Science Applications: Exploring the incorporation of the 2-ethoxybenzene-1-sulfinate motif into polymeric or small-molecule materials could lead to the development of novel materials with tailored electronic or photophysical properties.

Scope and Objectives of Academic Investigations into Lithium 2-ethoxybenzene-1-sulfinate

Future academic investigations into Lithium 2-ethoxybenzene-1-sulfinate should be structured to systematically explore its fundamental chemistry and potential applications. The primary objectives of such research would include:

Synthesis and Characterization: To establish reliable synthetic protocols for the preparation of high-purity Lithium 2-ethoxybenzene-1-sulfinate and to fully characterize its structural and spectroscopic properties.

Mechanistic Studies: To elucidate the mechanisms of its reactions, including kinetic and computational studies, to gain a deeper understanding of its reactivity.

Exploration of Synthetic Utility: To demonstrate its utility in the synthesis of a diverse range of organic compounds, with a focus on transformations that are challenging with existing reagents.

Development of Novel Materials: To design and synthesize new materials incorporating the 2-ethoxybenzene-1-sulfinate moiety and to evaluate their properties for potential applications in areas such as organic electronics or sensor technology.

Data Tables

Table 1: Hypothetical Physicochemical Properties of Lithium 2-ethoxybenzene-1-sulfinate

| Property | Value |

| Molecular Formula | C₈H₉LiO₃S |

| Molecular Weight | 192.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMSO) |

| Melting Point | >300 °C (decomposes) |

| CAS Number | Not available |

Note: The data in this table is hypothetical and based on the general properties of similar arylsulfinate salts. Experimental verification is required.

Compound Index

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9LiO3S |

|---|---|

Molecular Weight |

192.2 g/mol |

IUPAC Name |

lithium;2-ethoxybenzenesulfinate |

InChI |

InChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

UKMLTCIHARMBSA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCOC1=CC=CC=C1S(=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Lithium 2 Ethoxybenzene 1 Sulfinate

Role as a Nucleophilic Reagent in Organic Transformations

The sulfinate anion of lithium 2-ethoxybenzene-1-sulfinate is a soft nucleophile, which allows it to react selectively with various electrophilic partners. This property is harnessed in several key organic reactions, enabling the construction of complex molecular architectures.

Reactions with Electrophilic Species

Aryl sulfinates, such as lithium 2-ethoxybenzene-1-sulfinate, can serve as nucleophiles in reactions with electrophiles other than carbon. A notable example is the reductive coupling with nitroarenes to form N-arylsulfonamides, which are significant motifs in pharmaceuticals. nih.govnih.govacs.orgmdpi.com This transformation involves the reduction of a nitroarene to a more electrophilic species, such as a nitrosoarene, which is then trapped by the nucleophilic sulfinate. nih.govacs.org

The proposed mechanism for this S-N bond-forming reaction involves several steps:

A two-electron reduction of the nitroarene starting material generates a nitroso intermediate. nih.govacs.org

The nucleophilic sulfinate anion attacks the electrophilic nitroso species.

Protonation follows, leading to an N-sulfonyl hydroxylamine (B1172632) intermediate. nih.govacs.org

A subsequent reduction of this intermediate yields the final sulfonamide product. nih.gov

This method provides a valuable alternative to traditional sulfonamide synthesis, utilizing stable and readily available aryl sulfinates and nitroarenes. nih.govnih.govacs.org In some cases, chloro-substituted nitroarenes may undergo a competing SNAr reaction with the sulfinate nucleophile to produce sulfones instead of the desired sulfonamides. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of lithium 2-ethoxybenzene-1-sulfinate is its use as a coupling partner in transition metal-catalyzed reactions. These processes, particularly those catalyzed by palladium, allow for the formation of new carbon-carbon bonds through the extrusion of sulfur dioxide, a process known as desulfinative coupling. acs.orgacs.org

Pyridine and related heterocyclic sulfinates have recently emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. acs.org These sulfinate reagents are noted for being straightforward to prepare and stable under both storage and reaction conditions, presenting advantages over corresponding boron-based reagents. acs.org The palladium-catalyzed desulfinative coupling of aryl sulfinates with aryl halides provides an efficient route to synthesize biaryl compounds, which are common structures in medicinal chemistry and materials science. The reaction typically involves the coupling of an aryl sulfinate salt with an aryl halide, leading to the formation of a new C-C bond and the release of sulfur dioxide gas and a salt byproduct.

Detailed mechanistic studies have illuminated the catalytic cycle of the palladium-catalyzed desulfinative cross-coupling of carbocyclic aryl sulfinates (such as 2-ethoxybenzene-1-sulfinate) with aryl bromides. acs.org The reaction is understood to proceed through the following key steps:

Generation of Active Pd(0) Catalyst : The reaction often starts with a palladium(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active Pd(0) species. This reduction can be initiated by the homocoupling of the sulfinate reagent.

Transmetalation : The aryl sulfinate salt then exchanges with the halide on the palladium center. For carbocyclic sulfinates, this transmetalation step has been identified as the turnover-limiting (rate-determining) step of the catalytic cycle.

Reductive Elimination : The final step is the reductive elimination from the palladium intermediate, which forms the new carbon-carbon bond of the biaryl product and extrudes sulfur dioxide (SO₂). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

For carbocyclic sulfinates, the catalyst resting state is the complex formed immediately after the oxidative addition of the aryl bromide. acs.org Furthermore, the presence of a base, typically potassium carbonate, is crucial. It serves a dual function: it sequesters the sulfur dioxide byproduct, and the potassium cation has been shown to accelerate the rate-limiting transmetalation step. acs.org

| Mechanistic Aspect | Details for Carbocyclic Aryl Sulfinate Coupling |

| Catalyst | Pd(0), generated in situ from Pd(II) precatalyst |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Resting State | Aryl-Pd(II)-Halide complex (post-oxidative addition) |

| Rate-Limiting Step | Transmetalation |

| Role of Base (K₂CO₃) | SO₂ sequestration and acceleration of transmetalation |

This table summarizes the key mechanistic features of the palladium-catalyzed desulfinative cross-coupling reaction involving carbocyclic aryl sulfinates.

The palladium-catalyzed desulfinative cross-coupling exhibits a broad scope with respect to the coupling partners.

Aryl Halides : The reaction is effective with a variety of aryl halides. Generally, aryl iodides are highly reactive, while aryl bromides also perform well. Aryl chlorides are less reactive but can be used under optimized conditions. The electronic properties of the aryl halide play a significant role; electron-poor aryl halides tend to undergo oxidative addition more readily, leading to higher reaction efficiency.

Aryl Sulfinates : Conversely, electron-rich aryl sulfinates are often more effective coupling partners, likely due to their greater nucleophilicity and the ease of sulfur dioxide extrusion.

Pseudohalides : Aryl triflates (OTf) can also be successfully employed as electrophilic partners in these coupling reactions, expanding the versatility of the method. acs.org

Functional Group Tolerance : The procedure is compatible with a wide array of functional groups on both coupling partners, including cyano, formyl, acetyl, chloro, methoxy, and trifluoromethyl groups. acs.org

However, there are limitations. Sterically hindered substrates, such as those with ortho-substituents on either the aryl halide or the aryl sulfinate, may react more slowly or give lower yields.

| Coupling Partner | Reactivity Trend | Notes |

| Aryl Halide | I > Br > OTf > Cl | Electron-poor aryl halides are generally more reactive. |

| Aryl Sulfinate | Electron-rich > Electron-poor | Electron-donating groups on the sulfinate enhance reactivity. |

| Steric Hindrance | ortho-Substituted substrates may show reduced reactivity. | Steric bulk can impede key steps like oxidative addition or transmetalation. |

This table outlines the general scope and reactivity trends for the palladium-catalyzed desulfinative cross-coupling reaction.

Addition Reactions to Unsaturated Systems

Beyond cross-coupling, aryl sulfinates can participate in addition reactions to unsaturated carbon-carbon bonds. A prime example is the palladium-catalyzed desulfinative Heck-type reaction, which couples aryl sulfinic acids or their salts with alkenes. nih.gov This reaction provides a method for the arylation of olefins.

In this transformation, the aryl group from the sulfinate is added to one carbon of the double bond, and a hydrogen atom is added to the other, effectively forming a C-C bond while extruding SO₂. The reaction is stereospecific and proceeds via syn-addition of the aryl-palladium species across the alkene, followed by a syn-β-hydride elimination. youtube.com The process often requires an oxidant to facilitate the catalytic cycle. The use of molecular oxygen (O₂) as a terminal oxidant under mild conditions represents an environmentally conscious approach to this transformation. The regioselectivity of the addition can be influenced by the electronic nature of the alkene, with electron-poor olefins often giving higher yields. youtube.com

Ligand Properties in Organometallic Chemistry

The 2-ethoxybenzene-1-sulfinate anion possesses the characteristics of a versatile ligand for various transition metals. The sulfinate group (RSO₂⁻) can coordinate to metal centers through either one or both of its oxygen atoms, or through the sulfur atom. This ambidentate nature allows for a range of bonding modes, influencing the steric and electronic properties of the resulting metal complexes. The presence of the ethoxy group on the benzene (B151609) ring can also affect the ligand's coordination behavior and the reactivity of the complex.

Sulfinate ligands are known to participate in various catalytic processes. rsc.orgnih.gov For instance, aryl sulfinates have been employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The lithium cation in Lithium 2-ethoxybenzene-1-sulfinate can also play a role in its reactivity, influencing the solubility and aggregation state of the compound in different solvents, which in turn affects its coordination to metal centers. rug.nl

The table below presents hypothetical coordination complexes of the 2-ethoxybenzene-1-sulfinate ligand with various transition metals, illustrating the potential diversity of its organometallic chemistry.

| Metal Center | Plausible Complex Structure | Potential Bonding Mode |

| Palladium(II) | [Pd(C₈H₉O₃S)₂(PPh₃)₂] | O,O'-bidentate |

| Rhodium(I) | [Rh(C₈H₉O₃S)(CO)(PPh₃)₂] | O-monodentate |

| Ruthenium(II) | [Ru(C₈H₉O₃S)(p-cymene)Cl] | S-monodentate |

| Copper(I) | [Cu(C₈H₉O₃S)(bpy)] | O,O'-bridging |

This table is illustrative and based on the known coordination chemistry of related sulfinate ligands.

Investigation of Intramolecular Reactivity

The structure of Lithium 2-ethoxybenzene-1-sulfinate allows for the possibility of several intramolecular reactions, particularly under thermal or photochemical conditions. One such potential reaction is an intramolecular cyclization. Computational studies on related aryl sulfinates have suggested that intramolecular homolytic substitution can occur, leading to the formation of cyclic products. rsc.org In the case of 2-ethoxybenzene-1-sulfinate, this could potentially lead to the formation of a five- or six-membered ring containing sulfur and oxygen.

Another area of investigation is the potential for rearrangement reactions. Aryl sulfinates can undergo rearrangements to form sulfones or other sulfur-containing compounds. The specific reaction pathway and products would likely be influenced by factors such as temperature, solvent, and the presence of catalysts.

The following table outlines some potential intramolecular reactions of Lithium 2-ethoxybenzene-1-sulfinate based on the known reactivity of analogous compounds.

| Reaction Type | Proposed Product | Conditions |

| Intramolecular Cyclization | Benzoxathiole oxide derivative | Heating in a high-boiling solvent |

| Smiles Rearrangement | Isomeric sulfonic acid salt | Base catalysis |

| Thermal Decomposition | Ethoxybenzene, SO₂ | High temperatures (>200 °C) |

This table presents hypothetical reactions based on the general reactivity of aryl sulfinates.

Studies on Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving Lithium 2-ethoxybenzene-1-sulfinate is crucial for optimizing its use in synthetic applications. The rate of its reactions will be influenced by several factors, including the concentration of reactants, temperature, and the solvent medium. The polarity of the solvent can affect the aggregation state of the lithium salt and the solvation of the ions, thereby influencing the reaction rate. youtube.com

The thermodynamics of its reactions will determine the position of the equilibrium and the feasibility of a given transformation. For example, in cross-coupling reactions, the thermodynamic driving force is often the formation of a stable inorganic salt and the desired organic product.

Kinetic studies on analogous systems, such as the reaction of sodium sulfinates, have provided insights into the mechanisms of these transformations. nih.gov These studies often employ techniques like UV-Vis spectroscopy or NMR spectroscopy to monitor the progress of the reaction over time.

The table below provides representative kinetic and thermodynamic data for a hypothetical reaction of Lithium 2-ethoxybenzene-1-sulfinate, based on values reported for similar aryl sulfinate reactions.

| Reaction Parameter | Representative Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | 25 °C in Dimethylformamide (DMF) |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | - |

| Entropy of Reaction (ΔS) | -20 J/mol·K | - |

This data is representative and intended to illustrate the expected range of values for reactions involving aryl sulfinates.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. For Lithium 2-ethoxybenzene-1-sulfinate, a multi-nuclear NMR approach would be employed.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the ethoxy group. The aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The methylene (B1212753) (-CH₂) protons of the ethoxy group would exhibit a quartet due to coupling with the adjacent methyl protons, likely appearing around 4.0 ppm. The terminal methyl (-CH₃) protons would present as a triplet around 1.4 ppm. The exact chemical shifts would be influenced by the electron-donating ethoxy group and the electron-withdrawing sulfinate group.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on the carbon skeleton. Six distinct signals would be expected for the benzene ring, with their chemical shifts indicating the electronic environment. The carbon attached to the ethoxy group (C2) and the carbon bearing the sulfinate group (C1) would be significantly shifted. The ethoxy group carbons would appear in the aliphatic region, with the -CH₂- carbon around 60-70 ppm and the -CH₃- carbon around 15 ppm.

⁷Li NMR Spectroscopy : As a quadrupolar nucleus, ⁷Li is a sensitive probe of its local electronic environment. acs.org The chemical shift of the ⁷Li nucleus can provide insights into the nature of the C-Li bond, including its degree of ionic character and aggregation state in solution. acs.orgresearchgate.net For organolithium compounds, ⁷Li chemical shifts can vary widely but are often found in a specific range that can help distinguish between different structural arrangements. aiinmr.comresearchgate.net In a polar solvent, one might expect a single resonance, indicating a specific type of ion pair or aggregate.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 115 - 150 |

| -OCH₂CH₃ | ~4.0 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

This table is predictive and based on analogous structures.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help in deciphering the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals of the ethoxy group and the protonated carbons of the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1 and C2 of the benzene ring. For example, correlations would be expected between the ethoxy methylene protons and the C2 carbon of the ring, and between aromatic protons and the C1 carbon attached to the sulfinate group.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of Lithium 2-ethoxybenzene-1-sulfinate. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, oxygen, sulfur, and lithium atoms, thereby distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion or a protonated/adducted version) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.comnationalmaglab.orgunt.edu The analysis of the resulting fragment ions provides valuable structural information. For Lithium 2-ethoxybenzene-1-sulfinate, characteristic fragmentation pathways would be expected. A likely fragmentation would be the loss of the ethoxy group or the sulfinate moiety. The fragmentation of related aromatic sulfonamides often involves the extrusion of SO₂. nih.gov A similar loss of SO₂ from the sulfinate could be a potential fragmentation pathway, leading to the formation of an ethoxybenzene radical cation or a related species.

A hypothetical data table of expected mass fragments is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M+H]⁺ or [M+Li]⁺ | Molecular ion adduct |

| [M-SO₂Li]⁺ | Loss of lithium sulfoxide (B87167) |

| [M-OC₂H₅]⁺ | Loss of ethoxy radical |

| [C₆H₄(OC₂H₅)]⁺ | Ethoxybenzene cation |

This table is predictive and based on general fragmentation patterns of related compounds.

Theoretical and Computational Chemistry of Lithium 2 Ethoxybenzene 1 Sulfinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. nih.gov For Lithium 2-ethoxybenzene-1-sulfinate, Density Functional Theory (DFT) would be a highly suitable method, offering a good balance between computational cost and accuracy for a system of its size. nih.govresearchgate.net DFT calculations could elucidate the molecule's geometry, stability, and electronic characteristics. arxiv.org

Studies on various lithium compounds utilize DFT to predict their behavior. For instance, calculations are often performed using specific functionals and basis sets, such as B3LYP or ωB97X-V with basis sets like 6-31++G(d,p) or def2-TZVPPD, to obtain reliable results for geometries and energies. nih.govresearchgate.netchemrxiv.org

Electronic Structure Analysis: HOMO/LUMO Energies and Molecular Orbitals

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For Lithium 2-ethoxybenzene-1-sulfinate, a full analysis would involve:

Calculating HOMO and LUMO energies: These values are critical for predicting how the molecule will interact with other chemical species. A high HOMO energy suggests it is a good electron donor, while a low LUMO energy suggests it is a good electron acceptor. researchgate.netresearchgate.net

Visualizing Molecular Orbitals: Mapping the HOMO and LUMO would show where the electron density is concentrated. In a compound like this, the HOMO is likely to have significant contributions from the sulfinate group's lone pairs and the π-system of the benzene (B151609) ring. The LUMO might be distributed across the aromatic ring and the sulfur-oxygen bonds.

While specific data for Lithium 2-ethoxybenzene-1-sulfinate is unavailable, the table below illustrates the kind of data that such a computational study would generate, based on general knowledge of similar compounds.

Hypothetical Data Table for Electronic Properties (Note: The following data is illustrative and not based on actual experimental or computational results for Lithium 2-ethoxybenzene-1-sulfinate.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

Conformational Analysis and Energetics

Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation (the one with the lowest energy) and to understand the energy barriers between different conformations. For Lithium 2-ethoxybenzene-1-sulfinate, this would involve rotating the ethoxy group and analyzing the interaction between the lithium cation and the sulfinate anion.

The analysis would determine the preferred geometry of the molecule, which is crucial for understanding its packing in a solid state and its behavior in solution. Computational methods would calculate the potential energy surface by systematically changing key dihedral angles and calculating the energy at each point.

Bonding Analysis and Interatomic Interactions

Understanding the nature of the chemical bonds within Lithium 2-ethoxybenzene-1-sulfinate is essential. A key aspect would be the interaction between the lithium cation (Li⁺) and the 2-ethoxybenzene-1-sulfinate anion. This is expected to be primarily ionic.

Computational techniques like Natural Bond Orbital (NBO) analysis would be used to:

Characterize the Li-O bond: Determine the degree of ionic vs. covalent character.

Quantify charge distribution: Calculate the partial charges on each atom, which would confirm the charge separation between the lithium cation and the sulfinate anion. In related lithium compounds, the lithium atom typically carries a significant positive charge. frontiersin.org

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for predicting how a molecule will react. chemrxiv.org By modeling reaction pathways, it is possible to understand complex mechanisms, predict products, and identify the most favorable reaction routes.

Computational Modeling of Synthetic Routes

The synthesis of Lithium 2-ethoxybenzene-1-sulfinate likely involves the reaction of a corresponding sulfonic acid or sulfonyl chloride derivative with a lithium base. Computational modeling could be used to:

Map the reaction pathway: Identify the reactants, transition states, intermediates, and products.

Calculate activation energies: Determine the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.

Evaluate different synthetic strategies: Compare the energetics of various potential synthetic routes to determine the most efficient one.

Theoretical Investigations of Reactivity and Selectivity in Catalytic Processes

If Lithium 2-ethoxybenzene-1-sulfinate were to be used as a catalyst or a reagent in a catalytic cycle, theoretical investigations would be invaluable. For example, in processes involving this compound, computational studies could:

Model the catalytic cycle: Elucidate the step-by-step mechanism of the catalytic reaction.

Explain reactivity and selectivity: Understand why the catalyst favors the formation of a specific product (selectivity) and how it accelerates the reaction (reactivity). This often involves analyzing the interaction of the catalyst with the substrates at the transition state.

Design better catalysts: By understanding the structure-activity relationship, computational models can guide the design of more efficient and selective catalysts based on the Lithium 2-ethoxybenzene-1-sulfinate scaffold. The catalytic effect of Li⁺ has been noted in the decomposition of other electrolyte components. frontiersin.org

Solvation Models and Intermolecular Interaction Energies

The solvation behavior of Lithium 2-ethoxybenzene-1-sulfinate is critical to understanding its reactivity and potential applications. Solvation models in computational chemistry are used to describe the interaction of a solute with a solvent. These models can be broadly categorized into explicit and implicit solvation models.

In an explicit solvation model , individual solvent molecules are included in the calculation. This approach provides a highly detailed picture of the direct interactions between the solute and the first few solvation shells. For Lithium 2-ethoxybenzene-1-sulfinate, this would involve surrounding the molecule with a number of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and then performing quantum mechanical or molecular mechanics calculations. The strength of the interaction between the lithium cation and the solvent molecules, as well as between the sulfinate anion and the solvent, can be quantified. For instance, in polar protic solvents, strong hydrogen bonds would be expected to form between the solvent and the oxygen atoms of the sulfinate group. The lithium ion would also be strongly coordinated by the solvent molecules.

A continuum or implicit solvation model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is often used to calculate the bulk solvation energy of a molecule. The choice of solvent would significantly impact the calculated properties of Lithium 2-ethoxybenzene-1-sulfinate. In a high-dielectric solvent, the ionic bond between the lithium and the sulfinate is likely to be weaker, and the compound may exist as solvent-separated ion pairs or even free ions. In contrast, in a low-dielectric solvent, a tight ion pair is expected to be the dominant species.

The intermolecular interaction energies can be calculated using various computational methods, including Density Functional Theory (DFT). These calculations can reveal the nature and strength of the interactions. For Lithium 2-ethoxybenzene-1-sulfinate, the primary intermolecular interactions would be the ionic bond between the Li⁺ cation and the 2-ethoxybenzene-1-sulfinate anion. Additionally, in the solid state or in concentrated solutions, there would be van der Waals interactions and potentially weak C-H···O hydrogen bonds between the ethoxy group and the sulfinate oxygen atoms of neighboring molecules.

Computational studies on related lithium polysulfides in battery electrolytes have shown that the solvation free energy is a key descriptor of the system's behavior. nih.govresearchgate.net Weaker solvation can lead to different electrochemical properties. nih.gov Although Lithium 2-ethoxybenzene-1-sulfinate is not a polysulfide, similar principles would apply. The interaction between the lithium ion and the solvent, and how that competes with the interaction with the sulfinate anion, is crucial. DFT calculations could be employed to determine the binding energies of various solvent molecules to the lithium cation in the presence of the 2-ethoxybenzene-1-sulfinate anion. researchgate.netresearchgate.net

Table 1: Predicted Intermolecular Interaction Energies for Lithium 2-ethoxybenzene-1-sulfinate in Different Solvents (Theoretical Values)

| Solvent | Dielectric Constant | Predicted Dominant Species | Estimated Li⁺-Anion Interaction Energy (kJ/mol) | Estimated Solvation Energy (kJ/mol) |

| Water | 78.4 | Solvent-separated ion pair / Free ions | -150 to -250 | -300 to -400 |

| Ethanol | 24.5 | Solvent-separated/contact ion pair | -200 to -300 | -250 to -350 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Contact ion pair | -300 to -400 | -150 to -250 |

| Toluene | 2.4 | Aggregates of ion pairs | > -400 | < -100 |

Note: These are estimated theoretical values based on principles of computational chemistry and data from related compounds. Actual experimental values may vary.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be used to identify and characterize molecules. For Lithium 2-ethoxybenzene-1-sulfinate, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of Lithium 2-ethoxybenzene-1-sulfinate can be predicted with a high degree of accuracy using DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculations would be performed on the optimized geometry of the molecule. The predicted chemical shifts would be sensitive to the conformation of the ethoxy group and the electronic environment of the benzene ring.

For the ¹H NMR spectrum, the protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The protons of the ethoxy group would show a quartet for the -CH₂- group and a triplet for the -CH₃ group, with their chemical shifts influenced by the neighboring oxygen and the aromatic ring.

For the ¹³C NMR spectrum, the carbon atoms of the benzene ring would have distinct chemical shifts depending on their position relative to the sulfinate and ethoxy groups. The carbon attached to the sulfur atom would be significantly deshielded. The carbons of the ethoxy group would appear in the aliphatic region of the spectrum. The accuracy of these predictions can be further improved by considering solvent effects through implicit or explicit solvation models. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Lithium 2-ethoxybenzene-1-sulfinate (in CDCl₃, Theoretical Values)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -SO₂Li) | 7.8 - 8.0 | - |

| Aromatic C-H (meta to -SO₂Li) | 7.2 - 7.4 | - |

| Aromatic C-H (para to -SO₂Li) | 7.5 - 7.7 | - |

| -OCH₂- | 4.0 - 4.2 | 65 - 70 |

| -CH₃ | 1.3 - 1.5 | 14 - 16 |

| C-SO₂Li | - | 145 - 155 |

| C-OCH₂CH₃ | - | 155 - 165 |

| Other Aromatic C | - | 115 - 135 |

Note: These are estimated theoretical values. Actual experimental values may vary depending on the specific conditions.

IR Spectroscopy:

The IR spectrum of Lithium 2-ethoxybenzene-1-sulfinate can also be simulated using DFT calculations. The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The most characteristic vibrational modes for this compound would be the S=O stretching vibrations of the sulfinate group. These are expected to appear as strong bands in the region of 1000-1100 cm⁻¹. The exact position of these bands can be influenced by the coordination of the lithium ion and any intermolecular interactions.

Other significant peaks in the predicted IR spectrum would include the C-O stretching vibrations of the ethoxy group (around 1250 cm⁻¹), the aromatic C=C stretching vibrations (around 1600 and 1475 cm⁻¹), and the C-H stretching vibrations of the aromatic ring and the ethoxy group (around 2800-3100 cm⁻¹). Comparing the predicted spectrum with an experimental one would be a powerful method for confirming the structure of the compound. Machine learning models are also emerging as a tool for predicting IR spectra from molecular structures. nih.govchemrxiv.org

Table 3: Predicted Key IR Absorption Frequencies (in cm⁻¹) for Lithium 2-ethoxybenzene-1-sulfinate (Theoretical Values)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-O Stretch (Aryl-O) | 1230 - 1270 | Strong |

| S=O Asymmetric Stretch | 1050 - 1100 | Very Strong |

| S=O Symmetric Stretch | 980 - 1030 | Strong |

| C-S Stretch | 680 - 750 | Medium |

Note: These are estimated theoretical values. The broadening and exact peak positions in an experimental spectrum will be influenced by the physical state of the sample and intermolecular interactions.

Applications in Advanced Materials and Synthetic Chemical Processes

Precursor in Complex Organic Synthesis

Lithium sulfinates, such as Lithium 2-ethoxybenzene-1-sulfinate, are valuable precursors in the synthesis of intricate organic molecules. Their utility stems from their ability to participate in a variety of bond-forming reactions, enabling the construction of sophisticated chemical structures.

Stereoselective Transformations and Chiral Auxiliary Development

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, chiral sulfinyl compounds play a significant role as auxiliaries, ligands, and catalysts. acs.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org While direct applications of Lithium 2-ethoxybenzene-1-sulfinate in this context are not specifically reported, the broader class of sulfinates is integral to the synthesis of chiral sulfoxides, which are widely used in enantioselective carbon-carbon bond formation. nih.govacs.org

A notable development in stereoselective synthesis is the use of chiral lithium amides as "traceless" or non-covalent chiral auxiliaries. chemistryviews.orgnih.gov These chiral amides can form aggregates with organometallic reagents, including lithium enolates, to induce enantioselectivity in reactions without being covalently bonded to the substrate. chemistryviews.org This approach offers advantages in simplifying purification and recovery of the chiral auxiliary. For instance, the alkylation of β,γ-unsaturated carboxylic acids has been achieved with high enantioselectivity using chiral lithium amides. chemistryviews.org

The development of chiral sulfinyl compounds often starts from enantiomerically pure sulfinates. acs.org One established method involves the reaction of a chiral alcohol, such as menthol, to form diastereomeric sulfinates that can be separated. acs.org This highlights the foundational role that sulfinate salts, in general, play in the landscape of stereoselective synthesis.

Formation of C-C and C-Heteroatom Bonds in Fine Chemical Production

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Aryl lithium sulfinates are effective reagents in this domain, primarily through desulfinative cross-coupling reactions. nih.gov In these reactions, the sulfinate group acts as a leaving group, replaced by a new carbon or heteroatom substituent.

Palladium-catalyzed cross-coupling reactions utilizing heteroaromatic lithium sulfinates have been developed for the synthesis of bi-heteroaryls. rsc.org These reactions are particularly useful for creating challenging linkages, such as those involving 2-pyridyl systems, which are prevalent in therapeutic molecules and functional materials. nih.gov The use of sulfinates can circumvent issues like protodeboronation that are common with boronic acid-based coupling partners. nih.gov

Furthermore, a transition-metal-free arylation of lithium sulfinates with diaryliodonium salts provides a direct route to diarylsulfones. nih.gov Lithium sulfinates, readily prepared from organolithium reagents and sulfur dioxide, serve as versatile building blocks for these transformations. nih.govresearchgate.net The formation of C-S bonds is another key application, with methods developed for the synthesis of aryl sulfides and sulfones from sodium sulfinates under aqueous conditions. researchgate.net The versatility of sulfinates in forming both C-C and C-heteroatom bonds underscores their importance as precursors in the production of a wide array of fine chemicals. rsc.org

Role in Catalysis and Ligand Design

Beyond their role as synthetic precursors, lithium sulfinates and their derivatives can be instrumental in the fields of catalysis and ligand design, contributing to the development of novel and efficient chemical transformations.

Development of Novel Organometallic Catalysts for Specific Transformations

While direct evidence of Lithium 2-ethoxybenzene-1-sulfinate being used to form a specific organometallic catalyst is scarce, the broader family of organolithium and organosulfur compounds is central to catalyst development. Organolithium reagents are frequently used to prepare other organometallic compounds through transmetalation. wikipedia.org This process allows for the synthesis of organocopper, organotin, and organoboron compounds, which are themselves important catalysts or reagents in organic synthesis. wikipedia.org

For example, polyfunctional mixed lithium arylcuprates have been prepared and used in stereoselective SN2-substitutions. nih.gov The potential exists for a functionalized aryl lithium sulfinate to be converted into a more complex organometallic species that could exhibit catalytic activity. The presence of both the lithium cation and the sulfinate anion could also influence the reactivity and structure of catalytic intermediates.

Recent research has also explored the use of simple lithium compounds as catalysts for reactions like the hydroboration of alkenes and alkynes. researchgate.net This points to the growing interest in using abundant and inexpensive metals like lithium in catalysis.

Applications as Stoichiometric Reagents or Catalytic Promoters

Lithium sulfinates can act as stoichiometric reagents in a variety of chemical transformations. As previously mentioned, they are key partners in desulfinative cross-coupling reactions, where they are consumed in the process of forming new bonds. nih.gov

In some instances, lithium salts can act as promoters in catalytic reactions. For example, lithium salts have been shown to direct stereoselectivity in glycosylation reactions. acs.org The lithium cation can coordinate with reactants and intermediates, influencing the transition state of the reaction and favoring the formation of a particular stereoisomer. While not a direct catalytic role for the sulfinate itself, this demonstrates the broader influence of lithium-containing compounds in controlling reaction outcomes.

The table below summarizes the general applications of aryl lithium sulfinates in synthetic organic chemistry, which can be extrapolated to Lithium 2-ethoxybenzene-1-sulfinate.

| Application Category | Specific Transformation | Role of Aryl Lithium Sulfinate |

| Complex Organic Synthesis | Stereoselective Synthesis | Precursor to chiral sulfoxides and other chiral sulfur compounds. acs.org |

| C-C Bond Formation | Nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions to form biaryls. nih.govrsc.org | |

| C-Heteroatom Bond Formation | Precursor for the synthesis of diarylsulfones via reaction with diaryliodonium salts. nih.gov | |

| Catalysis and Ligand Design | Organometallic Catalyst Development | Potential precursor for the synthesis of more complex organometallic species through transmetalation. wikipedia.org |

| Stoichiometric Reagent | Consumed in desulfinative coupling reactions to provide the aryl group. nih.gov | |

| Catalytic Promoter | The lithium cation can influence the stereochemical outcome of reactions. acs.org |

Advanced Materials Science Applications (excluding direct battery performance metrics)

The application of specific organosulfur compounds in materials science is a growing field. While much of the research on sulfur-containing materials is focused on lithium-sulfur batteries, there are other potential areas of application.

Heteroatom-doped carbons, including those doped with sulfur and oxygen, are being investigated for various applications due to their unique electronic and surface properties. researchgate.netrsc.org The synthesis of such materials can involve the formation of carbon-sulfur and carbon-oxygen bonds. researchgate.net While not a direct application of Lithium 2-ethoxybenzene-1-sulfinate, the chemistry of forming bonds between an aromatic ring and a sulfur-oxygen moiety is relevant.

The development of functional materials, such as those with specific luminescent or electronic properties, often relies on the synthesis of complex organic molecules. nih.gov The ability of aryl lithium sulfinates to participate in the formation of biaryl and other conjugated systems makes them potentially useful building blocks for the creation of new organic materials. For instance, 2-arylpyridines, which can be synthesized using sulfinate cross-coupling methods, are found in ligands for luminescent metal complexes. nih.gov

Precursor for Functional Polymeric Materials

The molecular structure of Lithium 2-ethoxybenzene-1-sulfinate, featuring a reactive sulfinate group and an ethoxybenzene moiety, makes it a candidate as a monomer or initiator in polymerization reactions. The sulfinate group can potentially be oxidized to a sulfonyl radical, which can initiate the polymerization of various vinyl monomers. The presence of the ethoxybenzene group can impart specific properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal stability, and altered optical or electronic characteristics.

Research into related aromatic sulfinate compounds has demonstrated their utility in synthesizing polymers with tailored functionalities. For instance, the use of sodium benzenesulfinate (B1229208) in conjunction with a copper catalyst has been shown to initiate the polymerization of methyl methacrylate, yielding polymers with specific end-groups derived from the sulfinate initiator. It is plausible that Lithium 2-ethoxybenzene-1-sulfinate could participate in similar controlled polymerization processes, offering a pathway to novel polymeric materials.

Table 1: Potential Polymer Properties Influenced by Lithium 2-ethoxybenzene-1-sulfinate as a Precursor

| Property | Potential Influence of Lithium 2-ethoxybenzene-1-sulfinate |

|---|---|

| Solubility | The ethoxy group may enhance solubility in non-polar organic solvents. |

| Thermal Stability | The aromatic ring contributes to thermal stability, while the sulfinate linkage might be a point of thermal degradation. |

| Adhesion | The polar sulfinate group could improve adhesion to various substrates. |

| Optical Properties | The benzene (B151609) ring may impart a degree of UV absorption or fluorescence. |

Components in Electrolyte Research (focused on chemical stability and ionic interactions)

In the realm of energy storage, particularly for lithium-ion batteries, the composition of the electrolyte is crucial for performance, safety, and longevity. While specific studies on Lithium 2-ethoxybenzene-1-sulfinate in electrolytes are not widely reported, the broader class of sulfone-based electrolytes has been investigated. researchgate.net Sulfones are known for their high anodic stability, which is a desirable characteristic for high-voltage battery applications. researchgate.net It is hypothesized that the sulfinate group in Lithium 2-ethoxybenzene-1-sulfinate could be oxidized to a sulfone-like structure at the cathode surface, potentially contributing to the formation of a stable solid electrolyte interphase (SEI).

Table 2: Projected Electrochemical Characteristics of an Electrolyte Containing Lithium 2-ethoxybenzene-1-sulfinate

| Parameter | Projected Characteristic | Rationale |

|---|---|---|

| Anodic Stability | Potentially high | Oxidation of the sulfinate to a stable sulfone-like species at the cathode. researchgate.net |

| Ionic Conductivity | Moderate | Dependent on the dissociation of the lithium salt and the mobility of the large anion. |

| SEI Formation | Could contribute to a stable SEI | The decomposition products of the sulfinate anion may form a passivating layer. |

| Chemical Stability | Moderate | The ethoxy group may be susceptible to oxidation at very high potentials. |

Doping or Modifying Agent for Hybrid Materials

The incorporation of organic molecules into inorganic or hybrid material frameworks is a common strategy to tailor their properties. Lithium 2-ethoxybenzene-1-sulfinate could serve as a doping or modifying agent in such systems. For example, in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers, the sulfinate group could act as a ligand, coordinating to metal centers. The ethoxybenzene tail would then decorate the pores or surfaces of the material, influencing its hydrophobicity, guest-molecule interactions, and potentially its catalytic activity.

Table 3: Potential Effects of Lithium 2-ethoxybenzene-1-sulfinate as a Modifying Agent

| Material Type | Potential Effect | Mechanism |

|---|---|---|

| Metal-Organic Frameworks | Modified pore environment and guest selectivity | The ethoxybenzene group lining the pores alters their polarity. |

| Conductive Polymers | Altered conductivity and work function | Introduction of mobile Li+ ions and influence of the anion on polymer structure. |

| Semiconductor Nanocrystals | Passivation of surface defects and modified photoluminescence | The sulfinate group can bind to the nanocrystal surface. |

Analytical Method Development for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For Lithium 2-ethoxybenzene-1-sulfinate, both high-performance liquid chromatography and gas chromatography can be strategically employed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like Lithium 2-ethoxybenzene-1-sulfinate. A well-developed HPLC method can effectively separate the target analyte from starting materials, intermediates, by-products, and degradation products.

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of Lithium 2-ethoxybenzene-1-sulfinate. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Parameters: A potential starting point for method development is outlined in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase system for RP-HPLC, providing good peak shape and compatibility with MS detection. |

| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

UV Detection: The ethoxybenzene chromophore in Lithium 2-ethoxybenzene-1-sulfinate allows for detection using a UV detector. The expected maximum absorbance (λmax) would be in the range of 260-280 nm. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful tool for the unambiguous identification of Lithium 2-ethoxybenzene-1-sulfinate and its impurities. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the 2-ethoxybenzene-1-sulfinate anion. The high-resolution mass data can confirm the elemental composition of the parent compound and any related substances. lcms.cz

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Lithium 2-ethoxybenzene-1-sulfinate, being a salt, is non-volatile and therefore not directly amenable to GC analysis. However, GC can be an invaluable tool for analyzing volatile impurities that may be present in a sample of Lithium 2-ethoxybenzene-1-sulfinate.

Potential applications of GC in the analysis of this compound include:

Analysis of Residual Solvents: Detecting and quantifying residual solvents from the synthesis and purification processes, such as ethanol, diethyl ether, or toluene.

Analysis of Volatile Precursors: Quantifying any unreacted volatile starting materials, such as 2-ethoxybenzenesulfonyl chloride.

Analysis of Degradation Products: Identifying and quantifying any volatile degradation products that may form under specific storage or stress conditions.

A headspace GC method with a flame ionization detector (FID) is a common approach for the analysis of residual solvents.

Titrimetric and Gravimetric Analysis for Purity Determination

Titrimetric and gravimetric analyses are classical analytical methods that can provide an accurate determination of the purity of Lithium 2-ethoxybenzene-1-sulfinate. chemistai.orgfiveable.me

Titrimetric Analysis: A potential titrimetric method for the assay of Lithium 2-ethoxybenzene-1-sulfinate is a redox titration. The sulfinate group can be oxidized to a sulfonate group by a strong oxidizing agent like potassium permanganate. The endpoint of the titration can be detected by a color change or potentiometrically.

Gravimetric Analysis: Gravimetric analysis involves the quantitative determination of an analyte based on its mass. researchgate.netlibretexts.org For Lithium 2-ethoxybenzene-1-sulfinate, a possible gravimetric method would be to precipitate the lithium as an insoluble salt, such as lithium carbonate, by the addition of a suitable reagent. The precipitate would then be filtered, washed, dried, and weighed. The purity of the original sample can be calculated from the mass of the precipitate.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the UV-Vis region. The ethoxybenzene moiety in Lithium 2-ethoxybenzene-1-sulfinate contains a chromophore that absorbs UV radiation. up.ac.za

To quantify Lithium 2-ethoxybenzene-1-sulfinate using UV-Vis spectroscopy, a calibration curve would first be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Hypothetical Calibration Data for UV-Vis Spectroscopy

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 7.5 | 0.765 |

| 10.0 | 1.020 |

This method is particularly useful for routine quality control due to its speed and simplicity.

Purity Assessment and Impurity Profiling in Synthetic Batches

Ensuring the purity of synthetic batches of Lithium 2-ethoxybenzene-1-sulfinate is critical for its intended applications. Impurity profiling is the identification and quantification of all potential impurities present in a sample. sciencemadness.org

HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is the most powerful technique for impurity profiling. lcms.cz It can separate and identify both process-related impurities (from starting materials and reagents) and degradation products.

Potential Impurities in Synthetic Batches:

A hypothetical synthesis of Lithium 2-ethoxybenzene-1-sulfinate might involve the reduction of 2-ethoxybenzenesulfonyl chloride. Potential impurities could include:

Unreacted 2-ethoxybenzenesulfonyl chloride

2-ethoxybenzenesulfonic acid (from over-oxidation or hydrolysis)

Di(2-ethoxyphenyl) disulfide (from a side reaction)

The HPLC method described in section 7.1.1 would be developed and validated to ensure it can separate and quantify these potential impurities.

Example Impurity Profile Data from a Synthetic Batch (Hypothetical)

| Compound | Retention Time (min) | Area (%) | Identification |

| 2-ethoxybenzenesulfonic acid | 5.2 | 0.15 | Confirmed by MS |

| Lithium 2-ethoxybenzene-1-sulfinate | 12.5 | 99.5 | Confirmed by MS |

| Di(2-ethoxyphenyl) disulfide | 18.9 | 0.35 | Confirmed by MS |

This detailed analytical approach ensures a thorough understanding and control of the quality of Lithium 2-ethoxybenzene-1-sulfinate.

Conclusions and Future Research Directions

Summary of Current Academic Understanding of Lithium 2-ethoxybenzene-1-sulfinate

General knowledge of related compounds, such as other lithium arenesulfinates, suggests that Lithium 2-ethoxybenzene-1-sulfinate would likely exist as a salt. The lithium cation would be ionically bonded to the oxygen atom of the sulfinate group. The electronic properties of the 2-ethoxybenzene ring, with the electron-donating ethoxy group, would likely influence the nucleophilicity and reactivity of the sulfinate moiety.

Emerging Research Avenues and Untapped Potential

Given the absence of existing research, the entire field of Lithium 2-ethoxybenzene-1-sulfinate chemistry is an emerging avenue. The following subsections outline potential research directions based on the known chemistry of related compounds.

Exploration of Novel Reactivity and Transformation Pathways

The primary untapped potential of Lithium 2-ethoxybenzene-1-sulfinate lies in its reactivity. As a lithium sulfinate, it could serve as a versatile precursor for the synthesis of a variety of sulfur-containing compounds. Potential transformations could include:

Oxidation: Oxidation of the sulfinate to the corresponding sulfonate would be a probable reaction, yielding lithium 2-ethoxybenzenesulfonate. This could be a route to novel sulfonic acid derivatives.

Alkylation and Arylation: The sulfinate could potentially be alkylated or arylated at the sulfur atom to form sulfones, which are important structural motifs in medicinal chemistry and materials science.

Reductive Desulfinylation: Under certain conditions, the sulfinate group could be removed, providing a method for the regioselective introduction and subsequent removal of a functional group.

Development of Asymmetric Synthetic Applications

A significant area of potential research would be the development of chiral derivatives of Lithium 2-ethoxybenzene-1-sulfinate for use in asymmetric synthesis. While the parent compound is achiral, the introduction of a chiral auxiliary or the use of a chiral ligand in conjunction with the lithium salt could open doors to enantioselective transformations. For instance, chiral sulfinates can be used to synthesize chiral sulfoxides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Integration into Continuous Flow Chemistry Methodologies

The synthesis and in-situ utilization of reactive intermediates like organolithium compounds and sulfinates are often well-suited to continuous flow chemistry. A potential research avenue would be to develop a flow process for the synthesis of Lithium 2-ethoxybenzene-1-sulfinate, followed by its immediate reaction with an electrophile in a subsequent flow module. This approach could offer advantages in terms of safety, scalability, and product purity by minimizing the handling of potentially unstable intermediates.

Broader Impact on Fundamental and Applied Chemical Science

Should research into Lithium 2-ethoxybenzene-1-sulfinate be undertaken, its impact would initially be in the realm of fundamental chemical science. The synthesis and characterization of this novel compound would contribute to the broader understanding of structure-property relationships in organosulfur and organolithium chemistry.

In the long term, if the compound or its derivatives exhibit interesting reactivity or properties, it could find applications in applied chemical science. For example, if it proves to be a useful precursor for the synthesis of biologically active molecules, it could impact the fields of medicinal chemistry and drug discovery. Its potential use in the synthesis of novel polymers or materials could also be an area of future investigation.

Q & A

Q. What are the best practices for presenting crystallographic and spectroscopic data in publications?

- Methodological Answer :

- CIF Files : Deposit raw crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) with full refinement statistics (R, wR).

- Spectra Annotation : Label all peaks in supplementary NMR/IR spectra, including solvent signals and spinning sidebands.

- Reproducibility Checklist : Include detailed experimental sections (e.g., exact equipment models, software versions) to meet FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.